molecular formula C17H16N6O2S B2715738 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide CAS No. 1351600-15-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Cat. No. B2715738
CAS RN: 1351600-15-1
M. Wt: 368.42
InChI Key: CLUACQKYCFXNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide, also known as PPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTA belongs to the class of thioacetamides, which are compounds that contain a thioamide functional group.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has explored pyrazole-acetamide derivatives in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural properties and potential antioxidant activities. For instance, the study by Chkirate et al. (2019) focuses on the effect of hydrogen bonding on the self-assembly process of these complexes and their significant antioxidant activity, as determined by various in vitro methods such as DPPH, ABTS, and FRAP assays. The findings suggest the potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).

Heterocyclic Synthesis and Biological Activities

Another area of research application involves the synthesis of innovative heterocycles incorporating thiadiazole moiety, which has shown insecticidal assessment against pests like the cotton leafworm. Fadda et al. (2017) utilized a related compound as a precursor for creating various heterocycles, indicating the compound’s versatility in synthesizing biologically active molecules that could serve as insecticidal agents (Fadda et al., 2017).

Antimicrobial and Antitumor Evaluations

Further research includes the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, where compounds similar to the one have been used as starting materials for creating derivatives with antimicrobial and antitumor properties. For example, studies by Hamama et al. (2013) demonstrate the potential of these derivatives as promising candidates for further evaluation in medical applications due to their cytotoxicity and antioxidant activities (Hamama et al., 2013).

Molecular Docking and Screening

The synthesis and molecular docking of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have also been examined. Flefel et al. (2018) subjected these compounds to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests the utility of such compounds in drug development processes, including antimicrobial and antioxidant activity screening (Flefel et al., 2018).

Antimicrobial Agent Development

Derivatives bearing a sulfonamide moiety have been synthesized for use as antimicrobial agents. Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating their potential application in developing novel antimicrobial therapies (Darwish et al., 2014).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUACQKYCFXNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.